(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide
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Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name follows the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and stability.Safety And Hazards
This involves the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential areas for further research. It can include new reactions, applications, or investigations into the compound’s properties.
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properties
IUPAC Name |
(E)-N-[cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(18(2,3)4)10-16(21)20-14(11-19)13-8-7-9-15(22-5)17(13)23-6/h7-10,14H,1-6H3,(H,20,21)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRRRGWMKIZKEX-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC(C#N)C1=C(C(=CC=C1)OC)OC)/C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide |
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